4-((3-(tert-butylsulfonyl)pyrrolidin-1-yl)sulfonyl)-1H-imidazole
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Overview
Description
4-((3-(tert-butylsulfonyl)pyrrolidin-1-yl)sulfonyl)-1H-imidazole is a complex organic compound that has garnered attention in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(tert-butylsulfonyl)pyrrolidin-1-yl)sulfonyl)-1H-imidazole typically involves multiple steps, starting with the preparation of the pyrrolidine ring, followed by the introduction of the sulfonyl groups and the imidazole ring. Common synthetic routes include:
Formation of the Pyrrolidine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Sulfonyl Groups: The tert-butylsulfonyl group is introduced using tert-butylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Imidazole Ring: The imidazole ring is typically formed through cyclization reactions involving suitable precursors and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((3-(tert-butylsulfonyl)pyrrolidin-1-yl)sulfonyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
4-((3-(tert-butylsulfonyl)pyrrolidin-1-yl)sulfonyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((3-(tert-butylsulfonyl)pyrrolidin-1-yl)sulfonyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Receptor Interaction: Modulating receptor activity by binding to receptor sites.
Pathway Modulation: Affecting cellular pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-one.
Sulfonyl-Containing Compounds: Molecules with sulfonyl groups, such as sulfonamides and sulfones.
Imidazole Derivatives: Compounds with imidazole rings, such as histidine and benzimidazole.
Uniqueness
4-((3-(tert-butylsulfonyl)pyrrolidin-1-yl)sulfonyl)-1H-imidazole is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-(3-tert-butylsulfonylpyrrolidin-1-yl)sulfonyl-1H-imidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O4S2/c1-11(2,3)19(15,16)9-4-5-14(7-9)20(17,18)10-6-12-8-13-10/h6,8-9H,4-5,7H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBNMHNKPUKZBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CN=CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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